molecular formula C18H15N3O2 B12748361 Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide CAS No. 50886-62-9

Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide

Cat. No.: B12748361
CAS No.: 50886-62-9
M. Wt: 305.3 g/mol
InChI Key: NFMZNLOLRGYQJB-RGVLZGJSSA-N
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Description

Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide is a chemical compound with a complex structure that includes benzoic acid, an amino group, and a naphthalenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-aminobenzoic acid hydrazide in the presence of ethanol. The reaction mixture is heated under reflux for several hours, followed by cooling and recrystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 2-amino-, ((2-hydroxy-1-naphthalenyl)methylene)hydrazide is unique due to its combination of benzoic acid, amino, and naphthalenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

50886-62-9

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

2-amino-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C18H15N3O2/c19-16-8-4-3-7-14(16)18(23)21-20-11-15-13-6-2-1-5-12(13)9-10-17(15)22/h1-11,22H,19H2,(H,21,23)/b20-11+

InChI Key

NFMZNLOLRGYQJB-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3N)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3N)O

Origin of Product

United States

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